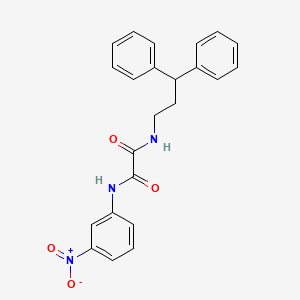

N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c27-22(23(28)25-19-12-7-13-20(16-19)26(29)30)24-15-14-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,21H,14-15H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARGMOKFSWJXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 3,3-diphenylpropylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table summarizes key structural analogs of N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide, highlighting their substituents, biological activities, and applications:

Key Structural and Functional Differences

- Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound may confer distinct electronic and steric properties compared to 4-chlorophenyl (as in compound 14) or trifluoromethylphenyl (compound 1c). The nitro group’s electron-withdrawing nature could enhance binding to electrophilic targets (e.g., kinases) but may reduce metabolic stability . In contrast, adamantyl (compound 10) and dimethoxybenzyl (compound S336) groups balance hydrophobicity with rigid, three-dimensional structures for selective receptor binding .

- Synthetic Feasibility: The target compound’s synthesis would require sequential coupling of 3,3-diphenylpropylamine and 3-nitroaniline derivatives, similar to methods described for compound 10 (adamantyl-benzyloxy oxalamide) involving nucleophilic substitution and column chromatography .

Pharmacokinetic and Toxicity Considerations

- Metabolism : Oxalamides with nitro groups (e.g., target compound) may undergo nitro-reduction to amines, increasing toxicity risks compared to chlorophenyl or trifluoromethyl analogs, which are more metabolically stable .

- Bioavailability: The diphenylpropyl group’s high lipophilicity may necessitate formulation optimization (e.g., nanoemulsions) to improve solubility, as seen with adamantyl-based oxalamides .

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C22H24N2O3

- Molecular Weight : 364.44 g/mol

- CAS Number : Not explicitly listed in the provided sources but can be derived from its chemical structure.

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound has been studied for its interaction with various receptors, potentially influencing signaling pathways related to inflammation and cancer.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Anti-inflammatory Effects

- Study Findings : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

- Mechanism : It appears to inhibit the NF-kB pathway, a critical regulator of inflammation.

Anticancer Potential

- Case Studies : Several studies have highlighted the compound's potential as an anticancer agent. For example:

- A study conducted on breast cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis.

- Another investigation focused on its effects on prostate cancer cells, revealing that the compound inhibits cell proliferation by inducing cell cycle arrest.

| Study | Cell Line | Effect Observed |

|---|---|---|

| Breast Cancer (MCF-7) | Reduced viability and induced apoptosis | |

| Prostate Cancer (LNCaP) | Inhibited proliferation and induced cell cycle arrest |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics in preliminary studies.

- Metabolism : Initial metabolic studies suggest that it undergoes hepatic metabolism.

- Toxicity : Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to confirm safety in long-term use.

Q & A

Q. What established synthetic routes are used for N1-(3,3-diphenylpropyl)-N2-(3-nitrophenyl)oxalamide, and which reaction conditions critically impact yield?

The synthesis typically involves a multi-step protocol:

Amide Coupling : Reacting 3,3-diphenylpropylamine with oxalyl chloride to form the intermediate N1-(3,3-diphenylpropyl)oxalyl chloride.

Second Amidation : Introducing 3-nitroaniline to the intermediate under anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography or recrystallization to isolate the final product .

Q. Key Reaction Conditions :

- Temperature : Controlled at 0–5°C during exothermic amidation steps to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

- Catalysts : No catalysts are typically required, but stoichiometric bases improve yields.

Yield optimization requires rigorous monitoring via TLC or HPLC to track intermediate formation .

(Basic)

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm for nitrophenyl) and aliphatic chains (δ 1.5–3.5 ppm for diphenylpropyl).

- 2D NMR (COSY, HSQC) resolves overlapping signals from the diphenyl and nitrophenyl groups .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₃₁H₂₇N₃O₄; exact mass 529.20 g/mol) and fragments (e.g., cleavage at the oxalamide bond) .

- IR Spectroscopy : Detects carbonyl stretches (1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

(Advanced)

Q. How can synthetic protocols be optimized for scalability while maintaining purity?

- Continuous Flow Synthesis : Reduces batch variability and improves heat management during exothermic steps .

- Design of Experiments (DOE) : Statistically varies parameters (solvent ratio, temperature) to identify optimal conditions. For example, a 15% yield increase was reported using DCM/THF (3:1) at 10°C .

- In-line Purification : Coupling automated flash chromatography with reaction workflows minimizes manual handling .

(Advanced)

Q. What strategies address contradictions in reported biological activities across studies?

- Standardized Assays : Re-evaluate potency under consistent conditions (e.g., fixed ATP concentrations in kinase assays). Discrepancies in IC₅₀ values may arise from variable enzyme sources .

- Orthogonal Binding Studies : Use SPR for real-time affinity measurements and ELISA for endpoint validation to confirm target engagement .

- Meta-analysis : Compare datasets with covariates like solvent (DMSO vs. ethanol) or cell line (HEK293 vs. HeLa) to identify confounding factors .

(Basic)

Q. Which functional groups govern hydrogen-bonding and molecular interactions?

- Oxalamide Core : The -NH-C(=O)-C(=O)-NH- motif acts as a hydrogen-bond donor/acceptor, critical for binding enzymes (e.g., kinases) .

- 3-Nitrophenyl Group : The nitro (-NO₂) moiety enhances electron-withdrawing effects, stabilizing π-π stacking with aromatic residues in target proteins .

- Diphenylpropyl Chain : Hydrophobic interactions with nonpolar binding pockets improve selectivity .

(Advanced)

Q. How can computational methods predict binding mechanisms with biological targets?

- Molecular Docking (AutoDock Vina) : Screens against kinase domains (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with Asp831) .

- MD Simulations (GROMACS) : Simulates ligand-protein stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

- QM/MM Calculations : Models electron transfer between the nitro group and catalytic residues, explaining inhibitory activity .

(Basic)

Q. What purification challenges arise, and which techniques resolve them?

- Challenges : Co-elution of byproducts (e.g., unreacted 3-nitroaniline) due to similar polarity.

- Solutions :

- Gradient Elution Chromatography : Uses silica gel with hexane/ethyl acetate gradients (70:30 → 50:50) .

- Recrystallization : Ethanol/water (8:2) yields >95% purity crystals .

(Advanced)

Q. How can degradation pathways be experimentally elucidated under varied conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48h), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- Analytical Tools :

- HPLC-MS : Identifies degradation products (e.g., nitro group reduction to amine).

- XRD : Monitors crystallinity loss under humidity stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.